3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride
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Overview
Description
3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO and a molecular weight of 173.59 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutanol ring substituted with an amino group and a difluoromethyl group .
Preparation Methods
The synthesis of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the amino group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride can be compared with other similar compounds, such as:
3-Amino-1-(trifluoromethyl)cyclobutanol hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.
3-Amino-1-(methyl)cyclobutanol hydrochloride: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C5H10ClF2NO |
---|---|
Molecular Weight |
173.59 g/mol |
IUPAC Name |
3-amino-1-(difluoromethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-4(7)5(9)1-3(8)2-5;/h3-4,9H,1-2,8H2;1H |
InChI Key |
GBDLVIWOANMERN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)F)O)N.Cl |
Origin of Product |
United States |
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